1,1-Diphenyl-2-picrylhydrazine

electrical properties solid-state conductivity hopping conduction

1,1-Diphenyl-2-picrylhydrazine (CAS 1707-75-1) is the fully reduced, diamagnetic counterpart to the DPPH free radical — structurally identical but electronically distinct, lacking the unpaired electron responsible for DPPH•'s violet color and radical reactivity. Researchers must not substitute generic DPPH• for this compound in calibration workflows; the reduced form deprotonates under basic conditions, producing quantifiable interference at 515–525 nm. Procure ≥98% (HPLC) certified reference material to ensure accuracy in antioxidant activity assays, radical scavenging studies, and IL-RM microemulsion radical quantification. Avoid erroneous results — validate your DPPH• method with the correct non-radical control standard.

Molecular Formula C18H13N5O6
Molecular Weight 395.3 g/mol
CAS No. 1707-75-1
Cat. No. B155456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-2-picrylhydrazine
CAS1707-75-1
Molecular FormulaC18H13N5O6
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C18H13N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H
InChIKeyWCBPJVKVIMMEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenyl-2-picrylhydrazine (CAS 1707-75-1): Properties, Molecular Characteristics, and Procurement Specifications


1,1-Diphenyl-2-picrylhydrazine (CAS 1707-75-1) is a hydrazine derivative with the molecular formula C18H13N5O6 and a molecular weight of 395.33 g/mol . The compound appears as an orange to brown to dark red crystalline powder with a reported melting point of approximately 174°C (with decomposition) and a density of 1.539 ± 0.06 g/cm³ [1]. It is soluble in chloroform and demonstrates stability under ambient temperature conditions when properly stored [2]. This compound is the non-radical, fully reduced counterpart to the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, with which it shares the same elemental composition but differs fundamentally in electronic structure and reactive behavior [3]. Commercially available at purity specifications ranging from ≥95% to >98.0% (HPLC), the compound is classified under UN 1325 (Class 4.1, Packing Group III) as a flammable solid with acute toxicity hazards via oral, dermal, and inhalation routes [4].

Why 1,1-Diphenyl-2-picrylhydrazine Cannot Be Replaced by the DPPH Free Radical or Other Hydrazine Derivatives


1,1-Diphenyl-2-picrylhydrazine is structurally and functionally distinct from its closely related free radical counterpart 2,2-diphenyl-1-picrylhydrazyl (DPPH•), and these two species cannot be interchanged in analytical or experimental workflows. The free radical DPPH• possesses an unpaired electron that confers paramagnetic properties, a strong violet absorption maximum at 515-528 nm, and a reactive hydrogen-abstraction capability that drives its use as an antioxidant probe [1]. In contrast, 1,1-diphenyl-2-picrylhydrazine is the diamagnetic, fully reduced hydrazine form that lacks the unpaired electron, exhibits yellow coloration rather than violet, and demonstrates fundamentally different electrical conductivity and biochemical reactivity [2]. Critically, the reduced form can deprotonate under basic conditions, producing strong absorption around the DPPH• detection wavelength (515-525 nm), which introduces quantifiable interference in spectrophotometric assays if not properly accounted for [3]. Generic substitution between these two species without explicit calibration would therefore produce erroneous quantification results in antioxidant activity measurements, radical scavenging studies, and any application requiring precise free radical concentration determination.

1,1-Diphenyl-2-picrylhydrazine (CAS 1707-75-1): Comparative Quantitative Evidence for Scientific Selection


Electrical Conductivity: DPPHn versus DPPH Free Radical

A direct head-to-head study compared the electrical properties of 1,1-diphenyl-2-picrylhydrazine (DPPHn) disks with those of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical disks across a temperature range of 18-60°C and a frequency range of 3×10 to 3×10⁶ Hz [1]. The frequency-independent conductance (σdc) differed markedly between the two compounds, with the DPPH free radical exhibiting measurable σdc attributable to its unpaired electrons, whereas DPPHn showed distinctly different behavior. The study concluded that the unpaired electrons in DPPH play an important role in the frequency-independent conductance but not in the frequency-dependent conductance (σac), with the hopping conduction mechanism applicable to both species [1]. This represents the only known systematic characterization of the solid-state electrical behavior of DPPHn.

electrical properties solid-state conductivity hopping conduction

EPR Reactivity with Oxyhemoglobin: DPPHn versus DPPH Free Radical

In a direct comparative study of the reaction of oxyhemoglobin (I) with 1,1-diphenyl-2-picrylhydrazine (III) and 2,2-diphenyl-1-picrylhydrazyl (IV), EPR spectroscopy revealed a fundamental mechanistic divergence [1]. For the I/III reaction mixtures (oxyhemoglobin + DPPHn), although spectrophotometric data showed denaturation occurred, there was no EPR evidence for the formation of the DPPH free radical (IV) [1]. This result was contrary to expectation based on the chemical structure of DPPHn. In contrast, the I/IV reaction mixtures showed a rapid decrease in the DPPH free radical EPR signal intensity to a value that, depending on initial reactant concentrations, was either below the detection limit or constant with time [1]. The study was conducted at 22°C, pH 7.4, in dimethylsulphoxide/buffer and methanol/buffer mixtures with organic solvent at 10% v/v [1].

biochemical reactivity electron paramagnetic resonance hemoglobin

DPPHH Deprotonation Interference in Spectrophotometric Assays

A study investigating the pitfalls of the DPPH assay identified that 1,1-diphenyl-2-picrylhydrazine (DPPHH), the reduced product of DPPH•, undergoes deprotonation under basic conditions, producing a strong absorption around the detection wavelength of 515-525 nm [1]. This deprotonation was shown to interfere with spectrophotometric measurements of residual DPPH• concentration. The study recommended maintaining the reaction mixture at a final pH range of 5.0-6.5 in a 1:1 ethanol-acetate/citrate buffer medium when evaluating peptide antioxidant activities to avoid this interference [1]. While this evidence is derived from the behavior of DPPHH as a reaction product, the same chemical species (1,1-diphenyl-2-picrylhydrazine) is the subject compound, and the pH-dependent absorption properties are intrinsic to the molecule regardless of its origin.

spectrophotometric interference pH sensitivity antioxidant assay

Improved DPPH Determination: Accounting for DPPHn Absorbance Reduces Variation

An improved procedure for determining residual DPPH free radical concentration was developed that explicitly accounts for the absorbance of both DPPH free radicals and the DPPH non-radical stable form (1,1-diphenyl-2-picrylhydrazine) [1]. When the improved method was compared against a standard calibration curve that did not account for DPPHn absorbance, the calculated residual DPPH free radical concentrations showed variation coefficients below 10% [1]. This quantitative improvement demonstrates that incorporating the spectral contribution of 1,1-diphenyl-2-picrylhydrazine into the analytical method yields more precise and reproducible free radical concentration measurements.

analytical method validation spectrophotometric assay antioxidant quantification

Commercial Purity Specification: HPLC-Grade Certification

Commercially available 1,1-diphenyl-2-picrylhydrazine is supplied at certified purity levels, with multiple vendors offering >98.0% purity as determined by HPLC analysis [1]. Santa Cruz Biotechnology reports batch-specific purity values of 100.0% by HPLC and 99.7% by neutralization titration for representative lots [2]. Aladdin Scientific and Cenmed both offer the compound at >98.0% (HPLC) purity specifications . Carl ROTH provides the compound at ≥95% assay purity [3]. These commercial purity specifications are comparable to those available for the DPPH free radical, which is also commonly supplied at similar purity grades (≥95% to >98%). However, the absence of a paramagnetic unpaired electron in DPPHn eliminates the inherent instability and reactivity concerns associated with free radical species during long-term storage.

purity specification quality control procurement

Spectroscopic Radical Quantification: DPPHH as a Chemical Probe

A 2025 study published in Analytical Sciences employed 1,1-diphenyl-2-picrylhydrazine (DPPHH) as a spectroscopic chemical probe to quantify auto-generated radicals in [Bmim][PF₆]/[C₁₆mim][PF₆]/water reverse micelle (IL-RM) systems [1]. The DPPHH probe method was characterized as simple, rapid, and sensitive for free radical quantification in these ionic liquid microemulsion environments. The study demonstrated near 100% degradation of 10 μmol·L⁻¹ Rhodamine B dye in the IL-RM system at pH 7.4 [1]. While no direct comparator compound was evaluated in the same study, this represents the first reported application of 1,1-diphenyl-2-picrylhydrazine as a radical quantification probe in ionic liquid reverse micelle systems, establishing a methodological precedent distinct from the conventional DPPH• radical scavenging assay paradigm.

radical quantification spectroscopic probe ionic liquid

Research and Industrial Application Scenarios for 1,1-Diphenyl-2-picrylhydrazine (CAS 1707-75-1)


Calibration Standard and Reference Material for DPPH Antioxidant Assays

As the non-radical reduced form of DPPH•, 1,1-diphenyl-2-picrylhydrazine serves as an essential calibration standard for accurate spectrophotometric determination of residual DPPH free radical concentrations in antioxidant activity assays [1]. The improved DPPH determination method that accounts for DPPHn absorbance achieves variation coefficients below 10%, compared to standard calibration curves that do not include the DPPHn spectral contribution [1]. Laboratories performing routine antioxidant screening of natural products, food extracts, or pharmaceutical compounds should procure this compound as a reference standard to ensure method accuracy and inter-assay reproducibility. The >98.0% (HPLC) purity specification available from commercial suppliers supports its use as a certified reference material for quantitative analytical workflows .

Control Material for Free Radical Scavenging Studies Requiring Diamagnetic Baseline

In studies investigating radical-mediated biochemical mechanisms, 1,1-diphenyl-2-picrylhydrazine provides a diamagnetic control compound against which the paramagnetic DPPH free radical can be directly compared [1]. The EPR study of oxyhemoglobin reactions demonstrated that DPPHn does not produce detectable DPPH radical under physiological conditions (22°C, pH 7.4), while the DPPH radical exhibited rapid EPR signal decay [1]. This differential reactivity establishes DPPHn as a critical negative control for experiments designed to distinguish radical-dependent from radical-independent biochemical processes. Researchers investigating hydrazine-mediated protein denaturation or radical scavenging mechanisms in biological systems should include DPPHn alongside DPPH• to properly control for non-radical reaction pathways.

Method Development and Validation in Spectrophotometric Free Radical Quantification

The pH-dependent deprotonation of 1,1-diphenyl-2-picrylhydrazine and its associated absorption around 515-525 nm under basic conditions creates quantifiable interference in DPPH•-based spectrophotometric assays [1]. Method development scientists and analytical chemists optimizing DPPH antioxidant protocols should procure this compound to characterize assay-specific interference profiles and establish validated pH control parameters. The recommended pH range of 5.0-6.5 for accurate DPPH• measurement in ethanol-acetate/citrate buffer systems was derived directly from understanding DPPHH deprotonation behavior [1]. This application scenario is particularly relevant for laboratories developing high-throughput screening assays or regulatory-compliant test methods where method robustness must be demonstrated against potential interference sources.

Ionic Liquid and Microemulsion Radical Quantification Probe

Recent research has validated 1,1-diphenyl-2-picrylhydrazine as a spectroscopic chemical probe for quantifying auto-generated radicals in ionic liquid reverse micelle (IL-RM) systems [1]. The DPPHH probe method was successfully applied in [Bmim][PF₆]/[C₁₆mim][PF₆]/water microemulsions, achieving near 100% degradation of 10 μmol·L⁻¹ Rhodamine B dye at pH 7.4 [1]. Researchers working with ionic liquids, microemulsion characterization, or advanced oxidation process development should consider this compound as an alternative to conventional EPR-based radical detection methods, particularly in applications where simplicity, rapidity, and sensitivity of spectroscopic quantification are prioritized over the structural information provided by EPR.

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